![molecular formula C18H34N4O2 B14373071 2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) CAS No. 90745-66-7](/img/structure/B14373071.png)
2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)
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Overview
Description
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) is a complex organic compound featuring an octane backbone with two imidazole rings and ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) typically involves the formation of imidazole rings followed by their attachment to the octane backbone. One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach employs a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts like Schiff’s base complex nickel catalyst (Ni-C) can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The imidazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride.
Substitution: Electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trisubstituted Imidazoles: Compounds with additional substituents on the imidazole ring, offering diverse chemical and biological properties.
1,3-Diazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) stands out due to its unique combination of an octane backbone with two imidazole rings and ethan-1-ol groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90745-66-7 |
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Molecular Formula |
C18H34N4O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[2-[8-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-2-yl]octyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H34N4O2/c23-15-13-21-11-9-19-17(21)7-5-3-1-2-4-6-8-18-20-10-12-22(18)14-16-24/h23-24H,1-16H2 |
InChI Key |
TULSOFFCEQLNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CCCCCCCCC2=NCCN2CCO)CCO |
Origin of Product |
United States |
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